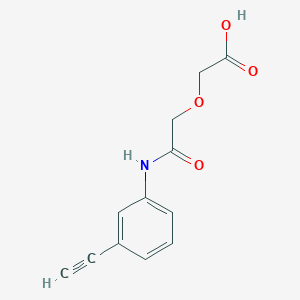
1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. It is characterized by the presence of a chloroacetyl group and a methoxyphenyl group attached to a piperazine ring, which imparts unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride typically involves the following steps:
Formation of 4-(4-methoxyphenyl)piperazine: This intermediate can be synthesized by reacting 4-methoxyaniline with piperazine in the presence of a suitable catalyst.
Chloroacetylation: The intermediate 4-(4-methoxyphenyl)piperazine is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The chloroacetyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted amides or thioethers.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Pharmaceutical Research: It serves as a precursor for the development of new drugs with potential therapeutic applications.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxyphenyl group can interact with hydrophobic pockets in the target molecules, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-(Chloroacetyl)-4-phenylpiperazine hydrochloride
- 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine hydrochloride
- 1-(Chloroacetyl)-4-(4-methylphenyl)piperazine hydrochloride
Comparison: 1-(Chloroacetyl)-4-(4-methoxyphenyl)piperazine hydrochloride is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This difference can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C13H18Cl2N2O2 |
|---|---|
Poids moléculaire |
305.20 g/mol |
Nom IUPAC |
2-chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-18-12-4-2-11(3-5-12)15-6-8-16(9-7-15)13(17)10-14;/h2-5H,6-10H2,1H3;1H |
Clé InChI |
DYUYSUUZIRANQK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)
![(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13638993.png)







![(3S)-3-(2,4-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13639047.png)



